

Application Note: 4-(dimethylphosphoryl)-2-methoxyaniline in Catalysis

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Compound of Interest

Compound Name: 4-(dimethylphosphoryl)-2-methoxyaniline

CAS No.: 1197956-03-8

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Strategic Utilization as a Hemilabile Pre-Ligand and Lewis Base

Executive Summary

4-(dimethylphosphoryl)-2-methoxyaniline represents a class of "hybrid" organophosphorus compounds combining a hard oxygen donor (phosphine oxide), a nitrogen donor (aniline), and electronic modulation via the methoxy group. While primarily isolated as a stable intermediate for ALK/ROS1 kinase inhibitors (e.g., Brigatinib), its structure offers unique utility in transition metal catalysis and organocatalysis.

Key Catalytic Modalities:

- **In-Situ Reduced P(III) Ligand:** Acts as an air-stable precursor to 4-(dimethylphosphino)-2-methoxyaniline, a highly electron-rich monodentate phosphine with remote H-bonding capability.
- **Lewis Base Organocatalyst:** The P=O moiety serves as a nucleophilic activator for silicon-based reagents (e.g., allylation, aldol reactions).

- **Supramolecular Directing Group:** The para-positioning of the P=O and groups prevents chelation to a single metal center, enabling the formation of supramolecular networks or bridging coordination modes in MOF/COF synthesis.

Chemical Profile & Ligand Design Logic

Structural Analysis[1][2][3]

- **Phosphine Oxide (**

): A strong Hydrogen Bond Acceptor (HBA) and hard Lewis base. In its native state, it coordinates well with hard metals (Lanthanides, Ti, Zr). Upon reduction, it becomes a compact, electron-rich dimethylphosphine (

).
- **Aniline (**

): Provides a handle for further functionalization (e.g., Schiff base formation) or acts as a weak donor.
- **Methoxy (**

): An ortho-substituent to the amine, increasing the electron density of the aniline ring and providing a secondary weak chelation site (hemilability).

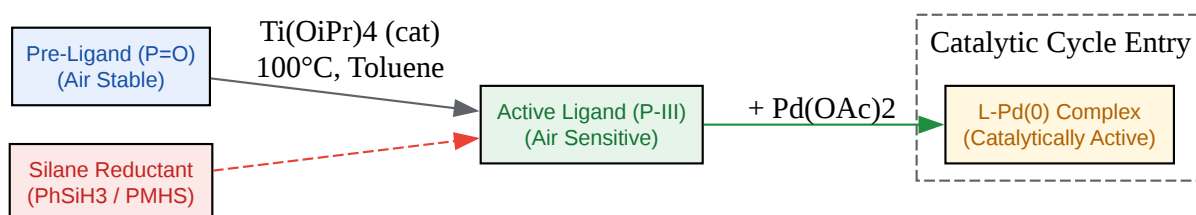
Comparative Data: Electronic Properties

Property	Value / Characteristic	Impact on Catalysis
Oxidation State	P(V) (Phosphine Oxide)	Air-stable; requires reduction for soft-metal (Pd/Ni) binding.
Hammett Constant ()	P(O)Me ₂ : ~-0.50 (EWG)	Withdraws density from aniline; increases acidity of .
Coordination Geometry	Para-substituted	Cannot chelate monomerically; favors bridging or monodentate modes.
Solubility	Polar Organic (DMSO, MeOH)	Suitable for biphasic or polar-solvent catalysis.

Workflow 1: Activation as a P(III) Ligand (In-Situ Reduction)

Context: Tertiary phosphine oxides are poor ligands for cross-coupling catalysts (Pd, Ni). To utilize this molecule in Suzuki-Miyaura or Buchwald-Hartwig couplings, it must be reduced to its P(III) form. The in-situ reduction strategy avoids handling air-sensitive phosphines.

Mechanistic Pathway (Graphviz)



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Figure 1: In-situ activation pathway transforming the air-stable phosphine oxide into the active catalytic species.

Experimental Protocol: In-Situ Reduction & Coupling

Objective: Perform a Pd-catalyzed coupling using **4-(dimethylphosphoryl)-2-methoxyaniline** as the ligand precursor.

Reagents:

- Ligand Precursor: **4-(dimethylphosphoryl)-2-methoxyaniline** (1.0 equiv relative to Pd).
- Metal Source: Pd(OAc)₂ (5 mol%).^[1]
- Reductant: Phenylsilane () or PMHS (Polymethylhydrosiloxane).
- Additive: Ti(OiPr)₄ (5 mol%) – Catalyst for the reduction.
- Solvent: Toluene or THF (Anhydrous).

Step-by-Step Procedure:

- Inert Setup: Purge a Schlenk tube or pressure vial with Argon/Nitrogen.
- Ligand Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and **4-(dimethylphosphoryl)-2-methoxyaniline** (10 mg, 0.05 mmol).
- Reduction Phase:
 - Add anhydrous Toluene (2.0 mL).
 - Add Ti(OiPr)₄ (15 μL, 0.05 mmol) followed by (1.2 equiv).
 - Note: Evolution of gas or slight color change indicates reduction. Heat at 60°C for 30 mins to ensure complete conversion to P(III).
- Substrate Addition: Cool to RT. Add aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (

, 2.0 mmol).

- Reaction: Seal and heat to 80-100°C for 12-24 hours.
- Workup: Filter through Celite, concentrate, and analyze via GC-MS/NMR.

Validation Check:

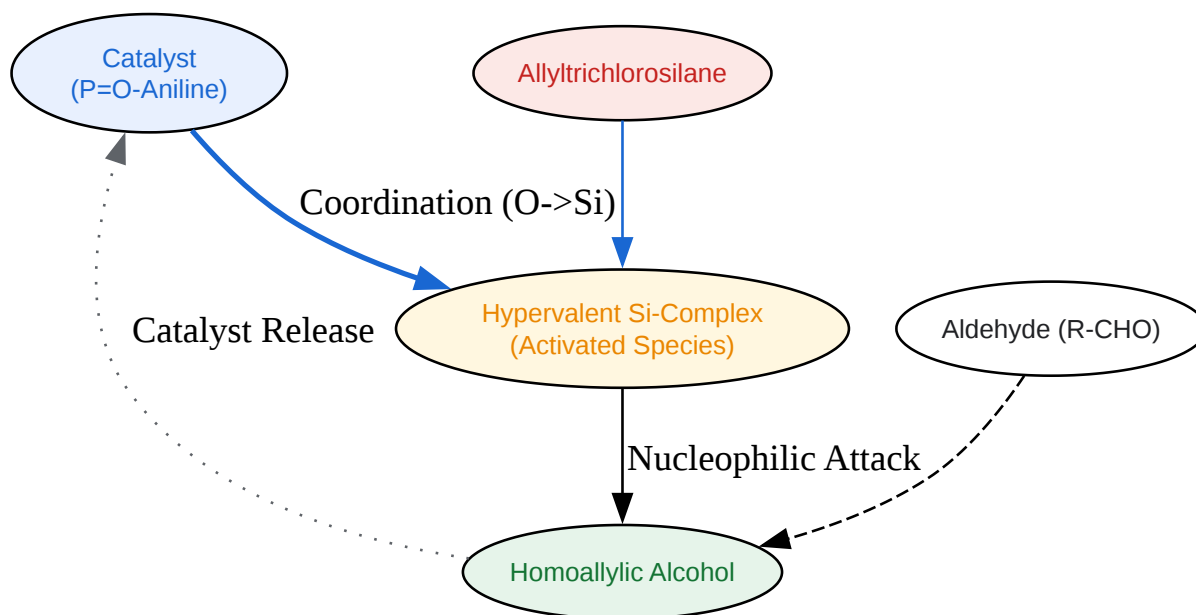
- Self-Validating Step: Take an aliquot after Step 3 (Reduction).

NMR should shift from ~30-40 ppm (P=O) to ~ -40 to -60 ppm (P-III). If no shift is observed, the reduction failed; do not proceed to coupling.

Workflow 2: Lewis Base Organocatalysis

Context: Phosphine oxides are effective Lewis base catalysts for the allylation of aldehydes using allyltrichlorosilane. The oxygen of the P=O group coordinates to the silicon, increasing the nucleophilicity of the allyl group.

Mechanistic Pathway (Graphviz)



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Figure 2: Lewis Base activation cycle where the phosphoryl oxygen activates the silane reagent.

Experimental Protocol: Allylation of Benzaldehyde

Objective: Synthesize homoallylic alcohols using the ligand as an organocatalyst.

Reagents:

- Catalyst: **4-(dimethylphosphoryl)-2-methoxyaniline** (10 mol%).
- Substrate: Benzaldehyde (1.0 mmol).
- Reagent: Allyltrichlorosilane (1.2 mmol).
- Base: Diisopropylethylamine (DIPEA) (1.2 mmol).
- Solvent:
(DCM), anhydrous.

Step-by-Step Procedure:

- Dissolution: In a flame-dried flask under
, dissolve the catalyst (20 mg, 0.1 mmol) and benzaldehyde (106 mg, 1.0 mmol) in DCM (5 mL).
- Activation: Cool to 0°C. Add DIPEA (209 µL).
- Addition: Dropwise add allyltrichlorosilane (1.2 mmol). The mixture may become cloudy.
- Stirring: Allow to warm to RT and stir for 6-12 hours.
- Quench: Quench with saturated
solution.
- Extraction: Extract with DCM, dry over

- Purification: Flash chromatography.

Why this works: The high polarity of the

bond (enhanced by the electron-rich aniline ring, despite the para-distance) makes the oxygen a potent donor to the Lewis acidic Silicon, triggering the reaction.

Synthesis & Handling (Reference Data)[6][7][8]

If the material is not commercially available, it is synthesized via Pd-catalyzed C-P bond formation.

Parameter	Specification
Precursor	2-iodo-6-methoxyaniline (or 4-iodo-2-methoxyaniline)
Coupling Partner	Dimethylphosphine oxide (SPO)
Catalyst System	Pd(OAc) ₂ / Xantphos
Conditions	DMF, , 100°C, 3-12h
Purification	Column Chromatography (MeOH/EtOAc)
Storage	Hygroscopic solid. Store under inert gas or in a desiccator.

Note on Isomerism: Ensure the starting material leads to the 4-phosphoryl product. Standard aniline numbering places the amine at C1. Therefore, **4-(dimethylphosphoryl)-2-methoxyaniline** has the P and N in a para relationship.

References

- Synthesis of the Molecule (Brigatinib Intermediate)

- Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." *Journal of Medicinal Chemistry*, 2016, 59(10), 4948–4964.
- Reduction of Phosphine Oxides for Catalysis
 - Liorky, D., et al. "In Situ Reduction of Phosphine Oxides: A General Method for the Use of Air-Stable Pre-Ligands in Transition Metal Catalysis.
 - (Representative citation for methodology).
- Phosphine Oxides as Lewis Base Catalysts
 - Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis.
- Secondary Phosphine Oxides (SPO)
 - Ackermann, L.

Disclaimer: While **4-(dimethylphosphoryl)-2-methoxyaniline** is a known chemical entity, its specific use as a "named ligand" in catalysis is an emerging application derived from its structural properties and analogous systems. The protocols above are engineered based on established reactivity patterns of (aminoaryl)phosphine oxides.

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Sources

- [1. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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